molecular formula C10H10O4 B1369907 Methyl 4-formyl-2-methoxybenzoate CAS No. 55204-14-3

Methyl 4-formyl-2-methoxybenzoate

Cat. No. B1369907
CAS RN: 55204-14-3
M. Wt: 194.18 g/mol
InChI Key: HUDAKRNJXBCEOW-UHFFFAOYSA-N
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Patent
US09439890B2

Procedure details

To a cold solution of methyl 4-formyl-2-methoxybenzoate (6.0 g, 7.73 mmol) in acetone (50 mL) was added aqueous sulphamic acid solution (4.5 g, 11.59 mmol) and aqueous sodium chlorite solution (4.04 g, 11.59 mmol) at 0-5° C. The reaction mixture was stirred at RT for 3-4 h. Excess of solvent was removed under vacuum. The obtained residue was diluted with water and basified with saturated sodium bicarbonate solution. The aqueous layer was washed with diethyl ether to remove organic impurities and the obtained aqueous layer was again acidified with conc. HCl. The solid obtained was filtered and suck dried to afford 2.00 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.80 (s, 3H), 3.87 (s, 3H), 7.55-7.59 (m, 2H), 7.70 (d, J=7.8 Hz, 1H), 13.37 (s, 1H); MS (m/z): 210.97 (M+H)+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([O:13][CH3:14])[CH:4]=1)=[O:2].S(=O)(=O)([OH:17])N.Cl([O-])=O.[Na+]>CC(C)=O>[CH3:14][O:13][C:5]1[CH:4]=[C:3]([CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])[C:1]([OH:17])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)C1=CC(=C(C(=O)OC)C=C1)OC
Name
Quantity
4.5 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
4.04 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3-4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess of solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
The obtained residue was diluted with water and basified with saturated sodium bicarbonate solution
WASH
Type
WASH
Details
The aqueous layer was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
to remove organic impurities
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
suck dried

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=CC1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 123.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.